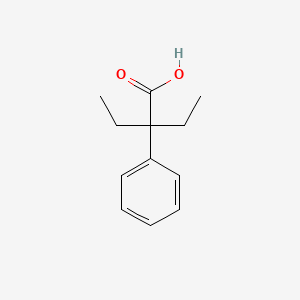

2-Ethyl-2-phenylbutanoic acid

描述

属性

IUPAC Name |

2-ethyl-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-12(4-2,11(13)14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXQBGGQMBEYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203107 | |

| Record name | 2-Ethyl-2-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-28-1 | |

| Record name | 2-Ethyl-2-phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5465-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-2-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Trajectory and Significance of 2 Ethyl 2 Phenylbutanoic Acid

Contextualization within Organic Chemistry and Medicinal Chemistry Research

2-Ethyl-2-phenylbutanoic acid, with the chemical formula C₁₂H₁₆O₂, is a branched-chain carboxylic acid. Its structure, featuring a phenyl group and two ethyl groups attached to the alpha-carbon, imparts specific steric and electronic properties that make it a valuable entity in synthetic and medicinal chemistry. cymitquimica.com In the realm of organic synthesis, it serves as a versatile building block for the creation of more complex molecules. The presence of both an aromatic ring and a carboxylic acid functional group allows for a variety of chemical transformations. cymitquimica.com

The unique three-dimensional arrangement of this compound influences its reactivity and interactions with biological systems. cymitquimica.com Researchers have explored its potential in medicinal chemistry, with some studies suggesting possible neuroprotective effects. The structural motif of a phenyl-substituted carboxylic acid is found in various biologically active compounds, and the specific arrangement in this compound provides a distinct scaffold for drug design and discovery. Its chemical properties, such as its ability to form salts and esters, further expand its utility in creating derivatives with potentially enhanced pharmacological profiles. ontosight.ai

The synthesis of this compound can be achieved through several methods, including the malonic ester synthesis, enolate alkylation, and the hydrolysis of corresponding nitriles. Each synthetic route offers different advantages in terms of yield, scalability, and reaction conditions.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₂H₁₆O₂ | nih.gov |

| Molar Mass | 192.25 g/mol | nih.gov |

| CAS Number | 5465-28-1 | nih.gov |

Foundational Role as a Metabolite and its Academic Implications

Beyond its applications in chemical synthesis, this compound is recognized as a metabolite. While the specific metabolic pathways that produce this compound are a subject of ongoing investigation, its presence in biological systems has significant academic implications. The study of endogenous metabolites, such as this compound, is crucial for understanding fundamental biochemical processes and the molecular basis of health and disease.

The identification and quantification of metabolites like this compound can serve as potential biomarkers for various physiological or pathological states. Its structural relationship to other known metabolites, such as 2-phenylbutanoic acid, provides a basis for comparative studies to elucidate metabolic pathways and enzyme-substrate specificities. medchemexpress.com The investigation into the biological activities of this compound, including its interactions with proteins and enzymes, offers a pathway to uncover novel regulatory mechanisms within the body. medchemexpress.com

Academic research into this compound contributes to the broader field of metabolomics, which aims to comprehensively identify and quantify the complete set of small-molecule metabolites within a biological system. The insights gained from studying the origins and functions of this compound can advance our understanding of metabolic networks and their influence on human health.

Advanced Synthetic Methodologies for 2 Ethyl 2 Phenylbutanoic Acid and Its Analogs

Chemical Synthesis Pathways and Precursors

Chemical synthesis provides versatile and scalable methods for the production of 2-ethyl-2-phenylbutanoic acid. These routes often involve the transformation of readily available precursors through well-established organic reactions.

Hydrolytic Routes for 2-Ethyl-2-phenylbutyric Acid Production

A common and direct method for the synthesis of this compound involves the hydrolysis of its corresponding nitrile precursor, 2-ethyl-2-phenylbutyronitrile. This reaction can be effectively carried out under either acidic or basic conditions. smolecule.com The nitrile group is converted to a carboxylic acid group through the addition of water, a process that is often catalyzed by strong acids or bases to achieve high yields.

Another hydrolytic approach starts from 5-ethyl-5-phenyl hydantoin. This intermediate can be subjected to hydrolysis under high temperature and pressure in a sodium hydroxide (B78521) solution. Subsequent acidification of the reaction mixture yields 2-amino-2-phenylbutyric acid, which can be further modified to produce the target compound.

Functional Group Transformations and Derivatization from Butyric Acid Scaffolds

Functional group transformations offer a strategic approach to synthesize this compound from butyric acid and its derivatives. These methods leverage the reactivity of different functional groups to build the desired molecular architecture. solubilityofthings.comfiveable.me

One strategy involves the α-alkylation of a butyric acid derivative. For instance, the enolate of a butyric acid ester can be generated using a strong base and then reacted with an ethyl halide to introduce one of the ethyl groups. A subsequent alkylation with a phenylating agent or a second ethyl group followed by appropriate functional group manipulations can lead to the final product.

Alternatively, Grignard reagents can be employed in the synthesis. For example, reacting propionaldehyde (B47417) with an ethyl magnesium halide can produce 3-pentanol. This alcohol can then be converted to a 3-halopentane, which in turn can be used to form another Grignard reagent. The reaction of this Grignard reagent with carbon dioxide, followed by an acidic workup, can yield 2-ethylbutyric acid. google.com Further modifications would be necessary to introduce the phenyl group at the α-position.

Biocatalytic and Stereoselective Synthetic Approaches for Chiral Analogs

The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic and stereoselective synthetic methods. These approaches utilize enzymes or whole microorganisms to catalyze reactions with high specificity, yielding chiral molecules that are difficult to obtain through traditional chemical synthesis.

Microbial Reduction of Prochiral Precursors (e.g., 2-oxo-4-phenylbutanoic acid)

Microbial reduction is a powerful tool for the asymmetric synthesis of chiral alcohols, which are valuable precursors to chiral carboxylic acids. The reduction of a prochiral ketone, such as ethyl 2-oxo-4-phenylbutyrate (OPBE), can be achieved with high enantioselectivity using various microorganisms. nih.gov

For example, engineered E. coli strains co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration have demonstrated high efficiency in converting OPBE to (R)-2-hydroxy-4-phenylbutyric acid ethyl ester with excellent enantiomeric excess. nih.gov This biocatalytic system is highly scalable and suitable for industrial production. nih.gov

| Microorganism/Enzyme System | Substrate | Product | Conversion Rate (%) | Enantiomeric Excess (ee %) |

| Engineered E. coli BL21 with CpCR and GDH | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester | 98.3 | 99.9 |

| Rhodococcus sp. R6 (RhADH) | 2-Hydroxyacetophenone | (R)-(-)-1-Phenyl-1,2-ethanediol | High | High |

Enzymatic Catalysis in Asymmetric Synthesis

Enzymes, particularly lipases and reductases, are widely used in asymmetric synthesis due to their high stereoselectivity and ability to function under mild reaction conditions. almacgroup.com

Kinetic Resolution: Lipases are commonly employed for the kinetic resolution of racemic mixtures. For instance, the enzymatic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate can be achieved using lipase (B570770) AK, affording the (R)-enantiomer with high enantiomeric excess. scientific.netresearchgate.netconsensus.app This process involves the selective acylation or hydrolysis of one enantiomer, allowing for the separation of the two.

Asymmetric Reduction: Carbonyl reductases are used for the asymmetric reduction of prochiral ketones. The reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate is a key step in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors. nih.govresearchgate.net Chemo-enzymatic routes combining enzymatic reduction with other chemical steps have been developed to produce both (R)- and (S)-2-hydroxy-4-phenylbutyric acid. calis.edu.cnnih.gov

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee %) |

| Lipase AK | Kinetic Resolution | Racemic ethyl 2-hydroxy-4-phenylbutyrate | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | up to 99 |

| Carbonyl Reductase (CpCR) | Asymmetric Reduction | Ethyl 2-oxo-4-phenylbutyrate | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | 99.9 |

| Lactonase | Hydrolysis | Racemic cis-/trans-4-phenyl-2-hydroxyl-4-butyrolactones | Optically pure (R)- and (S)-2-hydroxy-4-phenylbutyric acids | 98 |

Synthesis of Key Derivatives of this compound

The carboxylic acid functionality of this compound allows for the synthesis of various derivatives through standard organic transformations. These derivatives are often synthesized to modify the compound's physicochemical properties or to serve as intermediates in more complex synthetic routes. cymitquimica.com

Common derivatization reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

Amidation: Reaction with an amine, often activated by a coupling agent, produces an amide.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Conversion to Acid Chloride: Reaction with thionyl chloride or oxalyl chloride converts the carboxylic acid to a more reactive acid chloride, which can then be used to synthesize a wider range of derivatives. ub.edu

For example, 2-ethyl-2-phenylbutanamide can be synthesized from the parent carboxylic acid. This transformation is a common step in the development of pharmaceutical compounds.

Esterification Reactions and Ester Analog Synthesis

Esterification is a cornerstone of organic synthesis, enabling the conversion of carboxylic acids into esters. This transformation is crucial for protecting the carboxylic acid functionality, enhancing lipophilicity, or for creating prodrugs. For a sterically hindered carboxylic acid like this compound, the choice of esterification method is critical to achieving high yields.

One of the most common methods for esterification is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

Another powerful technique, particularly for sterically hindered substrates, is the use of coupling agents . Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the alcohol.

The synthesis of various ester analogs of this compound can be achieved by employing a range of primary and secondary alcohols. The reaction conditions are typically optimized based on the reactivity of the specific alcohol and the steric hindrance of the carboxylic acid.

Table 1: Illustrative Esterification Conditions for Carboxylic Acids

| Entry | Alcohol | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | >90 |

| 2 | Ethanol | DCC/DMAP | Dichloromethane | Room Temp | 85-95 |

| 3 | Isopropanol | EDC/DMAP | Dichloromethane | Room Temp | 80-90 |

| 4 | Benzyl Alcohol | H₂SO₄ (catalytic) | Toluene | Reflux | >85 |

Note: The data in this table is representative of general esterification reactions for sterically hindered carboxylic acids and may not reflect the exact outcomes for this compound.

Amidation Reactions and Butyramide (B146194) Derivative Formation

Amidation, the formation of an amide bond from a carboxylic acid and an amine, is one of the most important reactions in organic chemistry, given the prevalence of the amide linkage in pharmaceuticals and biologically active molecules. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures, often leading to side products.

To achieve efficient amidation under milder conditions, the carboxylic acid must first be activated. This is commonly accomplished using coupling reagents similar to those used in esterification, such as DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents convert the carboxylic acid into a more electrophilic species, which is then readily attacked by the amine.

The synthesis of a diverse library of butyramide derivatives of this compound can be realized by reacting it with a wide array of primary and secondary amines. The choice of coupling reagent and reaction conditions can be tailored to accommodate the nucleophilicity of the amine and the steric bulk of both reactants.

Table 2: Representative Amidation Conditions for Carboxylic Acids

| Entry | Amine | Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1 | Aniline | EDC/HOBt | Dimethylformamide | Room Temp | 80-95 |

| 2 | Benzylamine | DCC/DMAP | Dichloromethane | Room Temp | 85-95 |

| 3 | Morpholine | HATU/DIPEA | Dimethylformamide | Room Temp | >90 |

| 4 | Diethylamine | EDC/HOBt | Dichloromethane | Room Temp | 75-90 |

Note: This table provides illustrative conditions for amidation reactions of sterically hindered carboxylic acids and should be considered as a general guideline for the synthesis of 2-Ethyl-2-phenylbutanamide derivatives.

Mechanistic Investigations of 2 Ethyl 2 Phenylbutanoic Acid Reactions

Exploration of Carboxylic Acid Reactivity in Complex Systems

The reactivity of 2-ethyl-2-phenylbutanoic acid is centered around its carboxylic acid group, but is significantly modulated by the presence of both a phenyl and two ethyl groups attached to the alpha-carbon. This unique structure imparts specific steric and electronic effects that influence its interactions in complex chemical environments.

The carboxylic acid moiety allows the molecule to engage in typical reactions of its class, such as deprotonation to form a carboxylate salt, and esterification with alcohols under acidic conditions. researchgate.netacs.org The phenyl group, being bulky, creates considerable steric hindrance around the carboxyl group, which can affect the rate and feasibility of reactions with other bulky molecules. Furthermore, the phenyl group can participate in hydrophobic and π-stacking interactions, while the carboxylic acid group is capable of forming strong hydrogen bonds and ionic interactions. This dual nature allows for complex binding with larger systems, such as proteins and enzymes.

In comparison to simpler analogues like 2-phenylbutanoic acid or 2-ethylbutanoic acid, the reactivity of this compound is distinct. The additional ethyl group, compared to 2-phenylbutanoic acid, increases steric bulk and also contributes a positive inductive effect (+I), which can slightly decrease the acidity of the carboxylic proton. bldpharm.com This combination of steric and electronic factors must be considered when designing synthetic routes or predicting its behavior in biological or catalytic systems.

The molecule can undergo various transformations under specific conditions:

Oxidation: The carboxylic acid group is already in a high oxidation state, but the benzene (B151609) ring can be oxidized under harsh conditions.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-ethyl-2-phenylbutan-1-ol, using strong reducing agents like lithium aluminum hydride.

Substitution: The phenyl group is susceptible to electrophilic aromatic substitution reactions, such as nitration or halogenation, although the steric hindrance from the adjacent quaternary carbon can influence the regioselectivity of these reactions.

Table 1: Comparison of Related Carboxylic Acids

| Compound Name | Key Structural Difference from this compound | Expected Impact on Reactivity |

|---|---|---|

| 2-Phenylbutanoic acid | Lacks one ethyl group at the α-carbon | Less steric hindrance, slightly different acidity. |

| 2-Ethylbutanoic acid | Lacks the phenyl group at the α-carbon | No aromatic reactivity, less steric hindrance. |

| Phenylacetic acid | Lacks both α-ethyl groups | Significantly less steric hindrance, different electronic environment. |

Reaction Mechanisms Leading to Amide Derivatives

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group, as direct reaction is thermodynamically unfavorable. nih.gov For this compound, this transformation is typically achieved using coupling reagents to form a highly reactive intermediate that is then susceptible to nucleophilic attack by an amine. acs.orgnih.gov

A common and effective method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govmdpi.com

The general mechanism proceeds as follows:

Activation: The carboxylic acid (this compound) attacks the carbodiimide (B86325) (e.g., EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is a much better leaving group than the hydroxyl group of the original acid.

Intermediate Formation: In the presence of HOBt, the O-acylisourea rapidly reacts with the HOBt to form an active HOBt ester. This step is crucial as it minimizes side reactions and, importantly, helps to prevent racemization if the chiral integrity of the α-carbon is to be maintained. nih.govmdpi.com

Aminolysis: The amine nucleophile attacks the carbonyl carbon of the active ester intermediate, leading to the formation of a tetrahedral intermediate.

Product Formation: The tetrahedral intermediate collapses, expelling HOBt and forming the stable amide bond. The regenerated HOBt can act catalytically, although it is often used in stoichiometric amounts. mdpi.com

Another reagent, 4-dimethylaminopyridine (B28879) (DMAP), can be used as a catalyst, particularly with less reactive amines. mdpi.com DMAP functions as an acyl transfer agent, reacting with the activated intermediate to form a highly reactive acyliminium ion, which is then readily attacked by the amine. mdpi.com

Table 2: Common Reagents for Amide Synthesis from this compound

| Reagent | Abbreviation | Role in Reaction |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Activates the carboxyl group to form an O-acylisourea intermediate. mdpi.com |

| Dicyclohexylcarbodiimide | DCC | Similar to EDC, activates the carboxyl group. nih.gov |

| 1-Hydroxybenzotriazole | HOBt | Forms an active ester, suppresses side reactions, and reduces racemization. nih.govmdpi.com |

| 4-Dimethylaminopyridine | DMAP | Acts as a catalyst by forming a highly reactive acyliminium intermediate. mdpi.com |

Stereochemical Control in Synthetic Transformations

The α-carbon of this compound is a chiral center, meaning the molecule exists as a pair of enantiomers (R and S). Controlling the stereochemical outcome of its reactions is essential for applications where only one enantiomer provides the desired activity, a common scenario in pharmaceuticals.

Methodologies for achieving stereochemical control can be broadly categorized into two approaches: resolution of a racemic mixture or asymmetric synthesis.

Resolution of Racemic Mixtures: This is a common strategy to separate enantiomers.

Classical Resolution: Involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as a chiral amine. This reaction forms a pair of diastereomeric salts which, due to their different physical properties (like solubility), can be separated by fractional crystallization. After separation, the pure enantiomer of this compound can be recovered by treating the salt with an achiral acid. Studies on the closely related 2-phenylbutyric acid have shown that chiral amino alcohols derived from amino acids like phenylglycine can be highly effective resolving agents. researchgate.net

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases. The enzyme selectively catalyzes a reaction (e.g., esterification) on one enantiomer of the racemic mixture at a much faster rate than the other. For instance, reacting racemic this compound with an alcohol in the presence of a lipase (B570770) could selectively form the ester of one enantiomer, leaving the other enantiomer as the unreacted acid. The resulting ester and acid can then be separated. This technique is widely used for the resolution of various arylcarboxylic acids.

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly.

Chiral Catalysis: Involves using a chiral catalyst to guide a reaction to selectively produce one enantiomer. For example, the asymmetric hydrogenation of a suitable prochiral precursor using a chiral metal complex (e.g., Ru-BINAP) is a powerful method for establishing stereocenters.

Chiral Auxiliaries: A prochiral starting material can be attached to a chiral auxiliary, which directs a subsequent reaction to occur on one face of the molecule. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

The choice of method depends on factors like scalability, cost, and the availability of starting materials and reagents. For reactions of the carboxylic acid itself, such as amide coupling, preventing the loss of stereochemical integrity (epimerization) at the α-carbon is critical. The use of additives like HOBt is known to suppress the formation of oxazolone (B7731731) intermediates, which are prone to racemization, thereby preserving the stereochemistry of the final product. nih.gov

Stereochemical Considerations and Asymmetric Synthesis of 2 Ethyl 2 Phenylbutanoic Acid and Its Enantiomers

Significance of Chirality in Biological and Pharmaceutical Contexts

Chirality is a fundamental property in drug design and development, as the physiological environment of the human body is inherently chiral. nih.govresearchfloor.org Enzymes and receptors, the primary targets of many drugs, are composed of chiral amino acids and thus exhibit stereoselectivity, meaning they will interact differently with each enantiomer of a chiral drug. nih.govresearchfloor.orgresearchgate.net One enantiomer, often termed the "eutomer," may exhibit the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even responsible for adverse effects. mdpi.com

The differential effects of enantiomers are a critical consideration for regulatory agencies like the U.S. Food and Drug Administration (FDA), which have established guidelines for the development of chiral compounds. nih.govrsc.org In some instances, the presence of the distomer in a racemic mixture (a 50:50 mixture of both enantiomers) can have detrimental effects or be converted into the more active eutomer within the body. nih.gov This underscores the importance of developing single-enantiomer drugs to enhance efficacy and improve safety profiles. researchgate.netmdpi.com The case of thalidomide (B1683933) is a well-known example, where one enantiomer was sedative and the other was teratogenic, causing severe birth defects. researchfloor.orgmdpi.com

The synthesis and separation of individual stereoisomers are therefore crucial aspects of pharmaceutical research and manufacturing. mdpi.com The ability to produce enantiomerically pure compounds allows for a more precise understanding of their pharmacological activity and minimizes the potential for undesirable side effects associated with the inactive or harmful enantiomer.

Resolution Methods for Racemic 2-Ethyl-2-phenylbutanoic Acid Derivatives

The separation of a racemic mixture into its individual enantiomers is a process known as resolution. Since enantiomers have identical physical properties in an achiral environment, this separation can be challenging. libretexts.org However, by converting the enantiomers into diastereomers, which have different physical properties, separation becomes feasible.

A widely used method for the resolution of racemic carboxylic acids like this compound is through the formation of diastereomeric salts. libretexts.orgwikipedia.orgpharmtech.com This technique involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.orgwikipedia.org The resulting products are a pair of diastereomeric salts, which, unlike the original enantiomers, have different solubilities and can often be separated by fractional crystallization. wikipedia.orgpharmtech.com

Commonly used chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as 1-phenylethylamine. libretexts.orgwikipedia.org After the separation of the diastereomeric salts, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid to break the salt linkage. libretexts.org

A case study in the resolution of the drug albuterol demonstrates this principle. Racemic albuterol was successfully resolved by forming a diastereomeric salt with di-p-toluoyl-D-tartaric acid, allowing for the isolation of the desired (R)-enantiomer. researchgate.net Similarly, for this compound, a suitable chiral amine could be employed to form diastereomeric salts, which could then be separated based on their differential solubility in a given solvent system. The efficiency of such a resolution can sometimes be influenced by the solvent used for crystallization, a phenomenon known as solvent-induced chirality switching. nih.gov

Chiral chromatography is another powerful technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) within a chromatography column. nih.gov As the racemic mixture passes through the column, the enantiomers interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. nih.gov

A variety of chiral stationary phases are commercially available, with many based on derivatives of polysaccharides like cellulose (B213188) and amylose, or proteins. nih.gov For instance, Chiralpak series columns are widely used for the separation of a broad range of chiral compounds, including pharmaceuticals. nih.gov High-performance liquid chromatography (HPLC) is a common platform for chiral separations, offering high resolution and efficiency. nih.gov The choice of the mobile phase, a solvent or mixture of solvents that carries the sample through the column, is also crucial for achieving optimal separation. nih.gov

Enantioselective Synthesis for Targeted Stereoisomers (e.g., (R)- and (S)-forms)

While resolution methods separate existing enantiomers, enantioselective synthesis aims to create a specific, desired stereoisomer from the outset, thereby avoiding the need to discard the unwanted enantiomer. wikipedia.orgrsc.org This approach is often more efficient and is a major focus in modern organic synthesis.

One common strategy for the enantioselective synthesis of α,α-disubstituted carboxylic acids like this compound involves the use of chiral auxiliaries. researchgate.netwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in the asymmetric alkylation of enolates. harvard.edu In this approach, the carboxylic acid is first converted to an N-acyl oxazolidinone. Deprotonation with a strong base forms a chiral enolate, which then reacts with an alkylating agent (e.g., an ethyl halide) from a specific face, dictated by the steric hindrance of the chiral auxiliary. This results in the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomerically enriched carboxylic acid.

Another approach involves the use of chiral catalysts. These catalysts, which are themselves chiral, can direct a reaction to produce predominantly one enantiomer. For example, asymmetric hydrogenation or enzymatic resolution can be employed to selectively produce the (R)- or (S)-enantiomer of a precursor molecule. The development of catalytic asymmetric methods for the synthesis of α-stereogenic carboxylic acids is an active area of research. rsc.org

The synthesis of α,α-disubstituted amino acids, which share structural similarities with this compound, has been extensively studied. jst.go.jpacs.orgnih.govrsc.org Methodologies developed in this area, such as the diastereoselective alkylation of glycine (B1666218) enolates, can often be adapted for the synthesis of other α,α-disubstituted carboxylic acids. acs.org

Pharmacological and Biochemical Interrogations of 2 Ethyl 2 Phenylbutanoic Acid and Its Derivatives

Metabolic Pathways and Biological Fate of 2-Ethyl-2-phenylbutanoic Acid

The biological journey of this compound within a system is dictated by its chemical structure, which influences how it is processed and interacts with biological molecules.

Role as an Ibuprofen (B1674241) Metabolite

Contrary to the proposition, a review of established scientific literature indicates that this compound is not a recognized metabolite of ibuprofen. The metabolism of ibuprofen is well-documented and proceeds primarily through oxidation of its isobutyl side chain. smpdb.cahhs.gov The main metabolic pathways involve the hydroxylation and carboxylation of the parent compound. drugbank.comnih.gov

The principal metabolites of ibuprofen are hydroxylated derivatives, such as 2-hydroxy-ibuprofen and 3-hydroxy-ibuprofen, and the further oxidized carboxy-ibuprofen. pharmgkb.orgnih.gov These metabolites are then typically conjugated with glucuronic acid before being excreted. hhs.gov The enzymes primarily responsible for the initial oxidative steps are from the cytochrome P450 family, specifically CYP2C9 and CYP2C8. nih.govnih.gov The structure of this compound, which features two ethyl groups at the alpha-carbon position, is distinct from ibuprofen's structure and its known oxidative breakdown products. nih.gov

Interaction Studies with Biological Targets and Metabolic Pathways

While not a metabolite of ibuprofen, the chemical structure of this compound provides insight into its potential biological interactions. The molecule possesses two key functional regions: the carboxylic acid group and the phenyl group.

The carboxylic acid moiety can engage in hydrogen bonding and ionic interactions with the active sites of proteins and enzymes, potentially modulating their activity. The phenyl group allows for hydrophobic interactions, which can influence the compound's binding affinity and specificity for various biological targets. Compounds with similar structures are known to serve as intermediates in the synthesis of pharmaceuticals, suggesting their utility is derived from their capacity to interact with biological molecules.

In Vitro and In Vivo Biological Activity Assessments of this compound Analogs

Research has been conducted on derivatives of this compound, particularly its amide form, to assess their biological effects.

Enzymatic Interaction and Inhibition Profiles

Specific enzymatic inhibition profiles for this compound are not extensively detailed in the available literature. However, its structural analog, 2-phenylbutanoic acid, is noted to interact with proteins. nih.gov The primary derivative of interest, 2-ethyl-2-phenylbutyramide, has been the subject of studies focused on its central nervous system activity, which inherently involves interaction with neural enzymes and receptor systems.

Neurobiological Studies: Neuroprotective Effects and Neurotransmitter System Modulation

Studies suggest that derivatives of this compound may influence neurotransmitter systems, which could confer neuroprotective benefits. While direct studies on the neuroprotective effects of the acid are limited, research into its amide derivatives has provided insights into their modulation of the central nervous system. The activity of these compounds points towards potential interactions with neurotransmitter pathways that could be relevant for addressing neurological conditions.

Investigation of Analgesic, Anti-inflammatory, and Antimicrobial Properties of Derivatives

No published research data is currently available to populate this section.

Analgesic Activity Data

| Derivative | Test Model | Results |

| Data Not Available | Data Not Available | Data Not Available |

Anti-inflammatory Activity Data

| Derivative | Test Model | Inhibition (%) |

| Data Not Available | Data Not Available | Data Not Available |

Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)

| Derivative | Staphylococcus aureus (MIC μg/mL) | Escherichia coli (MIC μg/mL) | Candida albicans (MIC μg/mL) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Translational Research and Emerging Applications of 2 Ethyl 2 Phenylbutanoic Acid Derivatives

Application as Chiral Building Blocks in Complex Molecule Synthesis

While 2-Ethyl-2-phenylbutanoic acid itself is an achiral molecule, the broader class of phenylbutanoic acid derivatives represents a critical source of chiral building blocks essential for asymmetric synthesis. mdpi.comsigmaaldrich.com Chiral intermediates are foundational in drug discovery and the synthesis of complex natural products, where specific stereochemistry is often crucial for biological activity. mdpi.com

The synthesis of optically active compounds frequently involves the use of chiral catalysts or starting materials to introduce stereocenters with high enantiomeric excess. mdpi.com For instance, derivatives such as (R)-2-hydroxy-4-phenylbutanoate esters ((R)-HPBE) are highly sought-after chiral intermediates. nih.govresearchgate.net These are often produced via the asymmetric reduction of a ketone precursor, like ethyl 2-oxo-4-phenylbutanoate (OPBE), using biocatalytic methods. nih.govresearchgate.net The phenylbutanoic acid backbone is, therefore, a key structural motif that allows for the generation of these valuable chiral synthons, which are then incorporated into larger, more complex target molecules.

Utility in Pharmaceutical Intermediate and Active Pharmaceutical Ingredient (API) Development

The core structure of this compound is present in or related to several important pharmaceutical compounds, making its derivatives valuable as intermediates in API synthesis. cymitquimica.com Its combination of a phenyl group and a carboxylic acid allows for various chemical modifications to produce pharmacologically active molecules. cymitquimica.com

While not a direct precursor itself, the phenylbutanoic acid scaffold is integral to the synthesis of a major class of antihypertensive drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. nih.govscispace.com Specifically, chiral derivatives like (R)-2-hydroxy-4-phenylbutanoic acid and its esters are key intermediates in the production of several widely used ACE inhibitors. researchgate.netutm.my These drugs are critical in managing hypertension and congestive heart failure. researchgate.net

The synthesis of these APIs often involves the highly selective asymmetric reduction of precursors such as ethyl 2-oxo-4-phenylbutanoate (OPBE) to yield the necessary chiral alcohol intermediate. nih.gov This intermediate is then further elaborated to produce the final drug substance. The structural relationship underscores the importance of the phenylbutanoic acid chemical class in accessing these vital medicines.

Table 1: Examples of ACE Inhibitors Synthesized from Phenylbutanoic Acid Derivatives

| ACE Inhibitor | Key Chiral Intermediate |

|---|---|

| Enalapril | (R)-2-hydroxy-4-phenylbutanoate ester |

| Benazepril | (R)-2-hydroxy-4-phenylbutanoate ester |

| Lisinopril | (R)-2-hydroxy-4-phenylbutanoate ester |

| Ramipril | (R)-2-hydroxy-4-phenylbutanoate ester |

Source: ResearchGate researchgate.net, PubMed Central nih.gov

A direct application of a closely related derivative is found in the synthesis of Trimebutine, a drug used to treat irritable bowel syndrome and other gastrointestinal motility disorders. google.com Patented synthesis routes for Trimebutine utilize 2-amino-2-phenylbutyric acid as a key starting material. google.com This precursor, which differs from this compound only by the substitution of an amino group for an ethyl group at the alpha-carbon, undergoes esterification, methylation, and reduction, followed by reaction with 3,4,5-trimethoxybenzoic acid to yield the final API. google.com

Given this established synthetic pathway, this compound represents a logical starting point for the rational design and development of novel Trimebutine analogs. By modifying the functional groups on the phenylbutanoic acid core, researchers can create new chemical entities with potentially altered pharmacokinetic or pharmacodynamic properties, aiming for improved therapeutic efficacy or a different pharmacological profile.

Potential Contributions to Advanced Materials Science and Polymer Chemistry

The application of this compound and its derivatives extends beyond pharmaceuticals into the realm of materials science. Chemical suppliers categorize the compound as a "Material Building Block," suggesting its utility in the synthesis of more complex structures, including polymers. bldpharm.com The presence of both a reactive carboxylic acid group and a stable phenyl ring makes it a candidate for incorporation into polyesters, polyamides, or other polymers where specific properties like thermal stability or hydrophobicity, imparted by the phenyl and ethyl groups, are desired. While it is listed as a potential building block, detailed research into its specific applications in advanced materials and polymer chemistry is an area ripe for further exploration.

Future Research Directions and Unexplored Avenues

The full potential of this compound and its derivatives remains an active area of investigation. Future research is likely to focus on leveraging its unique structure for novel applications through rational design and systematic studies.

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and materials science, providing critical insights into how a molecule's chemical structure correlates with its biological activity or physical properties. For derivatives of this compound, SAR studies could systematically explore how modifications to its scaffold impact a desired outcome.

For example, in a pharmaceutical context, analogs could be synthesized with varying substituents on the phenyl ring or by altering the length of the alkyl chains. These new compounds would then be tested to determine how these changes affect their interaction with a biological target. Similar principles apply in materials science, where modifications could be correlated with changes in polymer strength, solubility, or thermal resistance. Analogous SAR studies on the related 2-phenylaminophenylacetic acid scaffold have successfully identified the chemical features that influence cyclooxygenase inhibition, demonstrating the power of this approach. researchgate.net Applying such rational design principles to this compound could unlock new therapeutic agents or advanced materials.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 5465-28-1 | C12H16O2 |

| (R)-2-hydroxy-4-phenylbutanoate ester ((R)-HPBE) | Not specified | C12H16O3 |

| Ethyl 2-oxo-4-phenylbutanoate (OPBE) | 64920-29-2 | C12H14O3 |

| Enalapril | 75847-73-3 | C20H28N2O5 |

| Benazepril | 86541-75-5 | C24H28N2O5 |

| Lisinopril | 76547-98-3 | C21H31N3O5 |

| Ramipril | 87333-19-5 | C23H32N2O5 |

| Trimebutine | 39133-31-8 | C22H29NO5 |

| 2-amino-2-phenylbutyric acid | 5438-07-3 | C10H13NO2 |

| 3,4,5-trimethoxybenzoic acid | 118-41-2 | C10H12O5 |

Advanced Computational Modeling and Drug Discovery Simulations

The development of derivatives of this compound for therapeutic applications is increasingly reliant on advanced computational modeling and drug discovery simulations. These in silico techniques provide a powerful platform to predict molecular interactions, optimize compound structures, and accelerate the identification of promising drug candidates before their synthesis and experimental testing. By leveraging computational power, researchers can navigate the vast chemical space of potential derivatives with greater efficiency and precision.

At the core of these computational efforts is the use of molecular docking . This technique simulates the binding of a ligand (a derivative of this compound) to the active site of a biological target, such as an enzyme or receptor. By calculating the binding affinity and analyzing the interaction patterns, molecular docking helps in prioritizing derivatives that are most likely to exhibit the desired biological activity. For instance, if the therapeutic goal is to inhibit a specific enzyme, docking studies can predict which structural modifications to the this compound scaffold will lead to a more stable and effective enzyme-inhibitor complex.

Following initial docking studies, molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-target interactions over time. MD simulations model the movements and conformational changes of both the ligand and the protein, providing insights into the stability of the binding pose and the role of solvent molecules. This level of detail is crucial for understanding the subtle energetic contributions that govern molecular recognition and for refining the design of derivatives with improved pharmacokinetic and pharmacodynamic properties.

Another key computational tool is the development of Quantitative Structure-Activity Relationship (QSAR) models . QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of this compound derivatives with known activities, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for therapeutic efficacy. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.

The integration of these computational approaches into a cohesive workflow significantly enhances the drug discovery process for this compound derivatives. Virtual screening of large compound libraries using docking and QSAR models can rapidly identify potential hits, which can then be subjected to more rigorous evaluation using MD simulations. This tiered approach minimizes the reliance on costly and time-consuming experimental screening, ultimately accelerating the journey from initial concept to a viable drug candidate.

| Computational Technique | Application in Drug Discovery | Information Gained for this compound Derivatives |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target protein. | Identification of key interactions between derivatives and their biological targets; prioritization of compounds for synthesis. |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system. | Assessment of binding stability and conformational changes; refinement of ligand design for improved affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of compounds to their biological activity. | Prediction of the therapeutic potency of novel derivatives; guidance for structural modifications to enhance activity. |

Identification of Novel Biological Targets for Therapeutic Intervention

The therapeutic potential of this compound and its derivatives extends beyond their currently understood mechanisms of action. The identification of novel biological targets is a critical area of translational research that could unlock new therapeutic applications for this class of compounds. Computational and experimental strategies are being employed to uncover these new targets and elucidate the molecular pathways through which these derivatives exert their effects.

Chemo-proteomic approaches represent an experimental strategy for identifying the cellular targets of small molecules. In a typical workflow, a derivative of this compound is chemically modified to incorporate a reactive group and an affinity tag. When this "probe" molecule is introduced to a cellular lysate or intact cells, it covalently binds to its protein targets. The tagged proteins can then be isolated and identified using mass spectrometry, providing a direct readout of the compound's interactome.

Furthermore, phenotypic screening coupled with "omics" technologies can provide clues about the biological pathways modulated by these derivatives, indirectly leading to the identification of novel targets. For example, if a derivative of this compound is found to have potent anti-proliferative effects in a cancer cell line, subsequent transcriptomic or proteomic analysis can reveal changes in gene or protein expression that point towards the underlying mechanism of action and the specific proteins involved.

The parent compound of this compound, 2-phenylbutyric acid, and its related compound, 4-phenylbutyrate, are known to act as histone deacetylase (HDAC) inhibitors and chemical chaperones. These established activities provide a starting point for exploring novel targets. It is plausible that derivatives of this compound may interact with other members of the HDAC family with greater selectivity or may modulate the activity of other protein families involved in protein folding and trafficking.

The identification of novel biological targets for this compound derivatives holds the promise of expanding their therapeutic utility into new disease areas. A multi-pronged approach that combines computational predictions with experimental validation is essential for successfully navigating this complex but rewarding area of drug discovery.

| Target Identification Strategy | Description | Potential Novel Targets for this compound Derivatives |

| Reverse Docking (Target Fishing) | Computational screening of a ligand against a library of protein structures. | Kinases, phosphatases, and other enzymes involved in cellular signaling. |

| Chemo-proteomics | Use of chemical probes to isolate and identify protein targets from complex biological samples. | Previously unknown binding partners involved in metabolic or regulatory pathways. |

| Phenotypic Screening with Omics | Identifying cellular effects and using transcriptomics/proteomics to infer the mechanism of action. | Proteins involved in cell cycle control, apoptosis, or cellular stress responses. |

常见问题

Q. What are the standard synthetic routes for 2-Ethyl-2-phenylbutanoic acid in laboratory settings?

- Methodology : A common approach involves Claisen condensation followed by saponification and decarboxylation. For example, hydrocinnamic acid reacts with diethyl oxalate under basic conditions to form an ester intermediate. Subsequent hydrolysis (saponification) yields the corresponding carboxylic acid, which undergoes decarboxylation to produce this compound . Key Steps :

- Ester formation via Claisen condensation.

- Hydrolysis to carboxylic acid.

- Thermal decarboxylation to final product.

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

- Methodology : A combination of techniques ensures structural validation:

- NMR Spectroscopy : H and C NMR identify substituents (e.g., ethyl and phenyl groups) and confirm stereochemistry.

- IR Spectroscopy : Peaks at ~1700 cm confirm the carboxylic acid moiety.

- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns verify molecular weight (e.g., CHO) .

- Cross-Referencing : Compare data with published spectra in databases like PubChem or HMDB .

Q. What storage conditions are recommended for this compound to ensure stability?

- Methodology :

- Store in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent oxidation.

- Avoid exposure to moisture or light, which may degrade the carboxylic acid group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR spectral data for this compound across studies?

- Methodology :

- Purity Assessment : Recrystallize the compound and reacquire NMR data to rule out solvent or impurity effects.

- Reference Standards : Use certified analytical standards (e.g., from Cayman Chemical) for calibration .

- Deuterated Solvents : Ensure consistent solvent choice (e.g., DMSO-d vs. CDCl), as shifts vary with solvent .

Q. What mechanistic insights exist for the stereoselective synthesis of this compound enantiomers?

- Methodology :

- Chiral Catalysis : Employ asymmetric hydrogenation or enzymatic resolution to isolate (R)- or (S)-enantiomers.

- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction .

- Kinetic Resolution : Monitor reaction progress with chiral HPLC to assess enantiomeric excess .

Q. How do pH and temperature conditions affect the stability of this compound in aqueous solutions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound at varying pH (2–12) and temperatures (4–80°C).

- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., decarboxylated derivatives) over time .

- Data Interpretation : Apply Arrhenius kinetics to predict shelf-life under standard conditions.

Data Contradiction and Optimization

Q. What strategies address conflicting reports on the melting point of this compound?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Measure melting points with controlled heating rates.

- Polymorph Screening : Test recrystallization from different solvents (e.g., ethanol vs. hexane) to identify crystalline forms .

Q. How can reaction yields for this compound synthesis be optimized?

- Methodology :

- Design of Experiments (DoE) : Vary catalysts (e.g., NaOH vs. KOH), temperatures, and reaction times.

- Green Chemistry : Substitute toxic solvents (e.g., THF) with ionic liquids to improve sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。